Chemical structure and properties of 5-fluoro-7-methyl-1H-indole-2-carboxylic acid
Chemical structure and properties of 5-fluoro-7-methyl-1H-indole-2-carboxylic acid
Topic: Chemical Structure, Synthesis, and Pharmacological Properties of 5-Fluoro-7-methyl-1H-indole-2-carboxylic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
5-Fluoro-7-methyl-1H-indole-2-carboxylic acid (CAS: 1339417-21-8) represents a specialized scaffold in medicinal chemistry, combining the privileged indole-2-carboxylic acid pharmacophore with specific halogen and alkyl substitutions. While the parent compound, 5-fluoroindole-2-carboxylic acid, is a documented antagonist of the N-methyl-D-aspartate (NMDA) receptor glycine site, the 7-methyl congener introduces steric bulk and lipophilicity that modulate receptor binding kinetics and blood-brain barrier (BBB) permeability. This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthetic protocol, and its potential utility in neuropharmacology and antiviral research.
Chemical Identity and Physicochemical Profile
The 2,5,7-substitution pattern of this indole derivative creates a unique electronic and steric environment. The 5-fluorine atom acts as a bioisostere for hydrogen, blocking metabolic oxidation at the C5 position while exerting an electron-withdrawing effect that lowers the pKa of the indole NH. The 7-methyl group introduces steric hindrance adjacent to the NH, potentially influencing hydrogen bond donor capability and preventing metabolic attack at the C7 position.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 5-Fluoro-7-methyl-1H-indole-2-carboxylic acid | |
| CAS Number | 1339417-21-8 | |
| Molecular Formula | C₁₀H₈FNO₂ | |
| Molecular Weight | 193.17 g/mol | |
| SMILES | CC1=C2C(=CC(=C1)F)C=C(N2)C(=O)O | |
| Appearance | Off-white to pale yellow powder | Crystalline solid |
| Predicted LogP | ~2.7 - 2.9 | Increased lipophilicity vs. parent (LogP ~2.[1][2]1) |
| pKa (Acid) | ~3.8 (COOH) | Typical for indole-2-carboxylic acids |
| H-Bond Donors | 2 | (COOH, Indole NH) |
| H-Bond Acceptors | 3 | (C=O, OH, F) |
Structural Analysis and Pharmacophore Logic
The therapeutic potential of 5-fluoro-7-methyl-1H-indole-2-carboxylic acid is grounded in its structural homology to kynurenic acid, an endogenous neuroprotectant.
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The Acidic Moiety (C2-COOH): Mimics the glycine carboxylate, essential for electrostatic interaction with Arg residues in the NMDA receptor glycine binding pocket (GluN1 subunit).
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Indole NH: Functions as a critical hydrogen bond donor. The 7-methyl group may restrict the rotational freedom of the carboxylate or influence the solvation shell around the NH group.
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5-Fluoro Substituent: Increases metabolic stability (blocking hydroxylation) and modulates the electron density of the aromatic ring, enhancing
-stacking interactions with aromatic residues (e.g., Phe/Tyr) in the receptor active site.
Synthetic Methodology: Modified Fischer Indole Synthesis
While various routes exist, the Fischer Indole Synthesis remains the most robust method for generating 2-carboxyindoles from substituted hydrazines. The following protocol is designed for high regioselectivity and yield.
Reaction Scheme Overview
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Condensation: (4-Fluoro-2-methylphenyl)hydrazine + Ethyl pyruvate → Hydrazone intermediate.
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Cyclization: Acid-mediated sigmatropic rearrangement to the indole ester.
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Hydrolysis: Saponification of the ester to the free acid.
Detailed Protocol
Step 1: Hydrazone Formation
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Reagents: Dissolve (4-fluoro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol.
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Addition: Add ethyl pyruvate (1.1 eq) dropwise at room temperature.
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Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).
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Condition: Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Workup: Cool to precipitate the hydrazone. Filter and wash with cold ethanol.
Step 2: Fischer Cyclization (The Critical Step)
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Solvent: Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (pTSA) in toluene. Note: PPA is preferred for difficult cyclizations involving electron-withdrawing groups.
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Process: Mix the hydrazone with PPA (10 parts by weight) and heat to 100–110°C for 3–4 hours.
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Quench: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.
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Isolation: Extract with ethyl acetate (3x). Wash organics with NaHCO₃ (sat.) and brine. Dry over Na₂SO₄ and concentrate.
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Purification: Recrystallize the ethyl ester intermediate from Ethanol/Water.
Step 3: Ester Hydrolysis
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Reagents: Dissolve the ethyl ester in THF:Water (2:1).
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Base: Add LiOH·H₂O (3.0 eq).
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Condition: Stir at 60°C for 4 hours.
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Acidification: Cool to 0°C and acidify to pH 2 with 1M HCl.
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Final Isolation: The product, 5-fluoro-7-methyl-1H-indole-2-carboxylic acid , precipitates as a white solid. Filter, wash with water, and dry under vacuum.
Biological Applications & Mechanism of Action[3]
Neuropharmacology: NMDA Receptor Antagonism
Indole-2-carboxylic acids are established competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor complex.
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Mechanism: The carboxylate group interacts with Arg523 (GluN1), while the indole ring occupies a hydrophobic pocket defined by Phe484 and Trp480.
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7-Methyl Effect: The addition of the 7-methyl group increases lipophilicity, potentially improving BBB penetration compared to the parent 5-fluoroindole-2-carboxylic acid. However, steric bulk at C7 must be evaluated for specific receptor subtype selectivity (e.g., GluN2B vs GluN2A).
Antiviral Research: HIV-1 Integrase Inhibition
Recent studies highlight indole-2-carboxylic acids as scaffolds for HIV-1 integrase strand transfer inhibitors (INSTIs). The core structure can chelate the Mg²⁺ cofactors in the integrase active site.
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Relevance: Derivatives with hydrophobic substitutions (like 7-methyl) can enhance binding to the viral DNA/enzyme complex interface.
Handling and Safety (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H319 | Causes serious eye irritation.[3] |
| STOT - Single Exp. | H335 | May cause respiratory irritation. |
Precautions:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.
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Storage: Store in a tightly closed container at room temperature (15–25°C). Protect from moisture.
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First Aid: In case of eye contact, rinse cautiously with water for 15 minutes.
References
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Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[4][5] Science, 243(4898), 1611–1613.
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Salituro, F. G., et al. (1990). 3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the N-methyl-D-aspartate receptor associated glycine binding site. Journal of Medicinal Chemistry, 33(11), 2944–2946.
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Zhao, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 10245-10255.
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PubChem. (2025).[3] 5-Fluoro-7-methyl-1H-indole-2-carboxylic acid (Compound Summary). National Library of Medicine.
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Sigma-Aldrich. (2025). Safety Data Sheet: 5-Fluoro-7-methyl-1H-indole-2-carboxylic acid.
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 5,7-difluoro-1h-indole-2-carboxylic acid (C9H5F2NO2) [pubchemlite.lcsb.uni.lu]
- 3. 7-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Fluoroindole-2-carboxylic acid | CAS 399-76-8 | Tocris Bioscience [tocris.com]
- 5. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
